N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-12-9-16(24)22(17(19-12)21-5-7-25-8-6-21)11-15(23)20-14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAAXAJDFNZKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves a multi-step process:
Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidinone core
Introduction of the Morpholine Ring: The dihydropyrimidinone intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Attachment of the Chlorophenyl Group: The final step involves the acylation of the intermediate with 3-chlorobenzoyl chloride to attach the chlorophenyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibits significant anticancer activity. The compound's structure suggests interactions with various protein targets involved in cell signaling and proliferation pathways, particularly in cancer cells. Notably, its potential as a c-MET inhibitor has been highlighted, which may disrupt tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, it has shown promising results against ovarian and lung cancer cell lines, with percent growth inhibitions exceeding 70% in some cases .
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Dihydropyrimidine Core : The initial step involves the condensation of appropriate aldehydes with urea or thiourea derivatives to form the dihydropyrimidine nucleus.
- Introduction of the Morpholine Ring : The morpholine moiety is introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group.
- Chlorination : The introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution reactions.
- Final Coupling : The final product is obtained by coupling the modified dihydropyrimidine with acetamide derivatives.
Cancer Treatment
Given its inhibitory effects on cancer cell proliferation and migration, this compound holds promise as a therapeutic agent in oncology. Its ability to target specific signaling pathways suggests it could be developed into a targeted therapy for various cancers.
Inflammatory Diseases
Research into similar compounds indicates potential applications in treating inflammatory diseases due to their ability to modulate immune responses. Further studies are needed to evaluate the anti-inflammatory properties of this compound specifically .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against different cancer cell lines. The results indicated significant cytotoxic effects on ovarian cancer cells with a half-maximal inhibitory concentration (IC50) value in the low micromolar range .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest strong interactions with c-MET and other kinases involved in tumor growth regulation .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural Differences: Linkage: Thioether (S) instead of oxygen in the pyrimidinone-acetamide bridge. Substituents: 2,3-Dichlorophenyl vs. 3-chlorophenyl.
- Key Data :
- Implications : The thioether linkage may enhance lipophilicity, while dichlorophenyl substitution could influence receptor binding affinity.
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Differences :
- Morpholine Substituents : Acetyl and dimethyl groups at positions 4 and 6 of the morpholine ring.
- Aryl Group : 4-Isopropylphenyl vs. 3-chlorophenyl.
- Key Data :
N-[3-(Difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide
- Structural Differences :
- Aryl Group : 3-(Difluoromethyl)-4-fluorophenyl vs. 3-chlorophenyl.
- Key Data :
- Implications : Fluorinated substituents often improve bioavailability and resistance to oxidative metabolism, suggesting enhanced pharmacokinetic profiles compared to chlorinated analogs.
2-[4-(Morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]-N-(3,4,5-trifluorophenyl)acetamide
- Structural Differences :
- Aryl Group : 3,4,5-Trifluorophenyl vs. 3-chlorophenyl.
- Key Data :
Comparative Analysis Table
Biological Activity
N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 433.91 g/mol. It features a chlorophenyl group, a morpholinyl moiety, and a dihydropyrimidinone structure that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial efficacy. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis while demonstrating weaker effects on other bacterial strains .
2. Anticancer Activity
Compounds derived from Mannich bases, which include structures related to our compound, have been reported to possess significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, some derivatives showed cytotoxicity levels that were 2.5 to 5.2 times higher than that of the standard drug 5-fluorouracil .
3. Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. This inhibition is crucial as it suggests possible applications in treating conditions like Alzheimer’s disease and other disorders related to enzyme dysregulation .
Case Studies
Several studies have investigated the biological activities of similar compounds:
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound likely interacts with specific enzymes or receptors, altering their function and leading to therapeutic effects.
- Structural Features : The presence of the morpholine ring and the dihydropyrimidinone structure enhances binding affinity to biological targets, contributing to its inhibitory effects on enzymes like AChE.
- Molecular Docking Studies : Computational docking studies have suggested favorable interactions between this compound and various amino acids in target proteins, indicating potential for high bioactivity .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Optimization involves multi-step protocols with precise control of reaction parameters:
- Solvent selection : Dichloromethane or ethanol enhances solubility and reaction efficiency .
- Catalysts : Triethylamine facilitates amide bond formation, as shown in acetamide derivatives .
- Temperature : Reactions are often conducted at 273 K to minimize side products .
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) improves purity .
Q. Which spectroscopic and analytical methods are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 12.50 ppm for NH-3 in DMSO-d₆) .
- Mass spectrometry : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 344.21) .
- Elemental analysis : Validates stoichiometry (e.g., C, N, S percentages within ±0.1% of theoretical values) .
Q. What are the compound’s key physicochemical properties under standard conditions?
Methodological Answer:
- Solubility : Preferentially dissolves in polar aprotic solvents (DMSO, DMF) but is insoluble in water .
- Stability : Stable at room temperature but degrades under prolonged UV exposure or acidic/basic conditions .
- Melting point : Determined via differential scanning calorimetry (DSC); reported ranges (e.g., 230–232°C) must align with thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Morpholine substitution : Replacing morpholine with piperazine alters hydrogen-bonding capacity and receptor affinity .
- Chlorophenyl optimization : Fluorine or methyl substitutions at the 3-position enhance lipophilicity and bioavailability .
- Pyrimidinone core : Introducing electron-withdrawing groups (e.g., -NO₂) modulates redox activity and metabolic stability .
Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?
Methodological Answer:
- Kinetic studies : Use time-dependent inhibition assays (e.g., IC₅₀ determination) to evaluate competitive/non-competitive binding .
- Docking simulations : Molecular modeling (AutoDock Vina) identifies interactions with target enzymes (e.g., dihydrofolate reductase) .
- Enzymatic profiling : Screen against kinase panels to assess selectivity (e.g., EGFR vs. CDK2) .
Q. How can crystallography resolve conformational discrepancies in polymorphic forms?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 54.8–77.5° between dichlorophenyl and pyrazol-4-yl rings) and hydrogen-bonding patterns (N–H⋯O dimers) .
- Powder XRD : Differentiates amorphous vs. crystalline phases and quantifies phase purity .
Q. How do analytical data discrepancies (e.g., elemental analysis) arise, and how are they resolved?
Methodological Answer:
- Contamination sources : Trace solvents or moisture during synthesis skew C/H/N ratios. Dry samples under vacuum (24h, 40°C) before analysis .
- Calibration errors : Cross-validate with internal standards (e.g., sulfanilamide for CHNS analyzers) .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Prodrug design : Esterification of the acetamide group enhances membrane permeability .
- Microsomal stability assays : Liver microsomes (human/rat) identify metabolic hotspots (e.g., morpholine ring oxidation) .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions to adjust dosing regimens .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Parameter | Optimal Range | References |
|---|---|---|
| Solvent | Dichloromethane, Ethanol | |
| Catalyst | Triethylamine (0.01 mol) | |
| Temperature | 273–298 K | |
| Yield | 58–80% |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Modification | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Fluorobenzyl analog | 4-F substitution | 2.1 (EGFR inhibition) | |
| Pyridazinone derivative | Morpholine replacement | 5.3 (Antimicrobial) | |
| Thienopyrimidine | Chlorophenyl addition | 0.8 (Anticancer) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
